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molecular formula C12H20N2O3 B1289187 Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 614730-96-0

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1289187
M. Wt: 240.3 g/mol
InChI Key: BLZNRLWYSXQYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822688B2

Procedure details

4 M hydrochloric acid/dioxane solution (15 ml) was added to a solution of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (886 mg) in dioxane (5 ml), and stirring was performed for one hour at room temperature. The reaction mixture was concentrated under reduced pressure, and 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride (663 mg) was obtained.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
886 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.[C:8]([C:10]1([CH2:23][OH:24])[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]1)#[N:9]>O1CCOCC1>[ClH:1].[OH:24][CH2:23][C:10]1([C:8]#[N:9])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
886 mg
Type
reactant
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)CO
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.OCC1(CCNCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 663 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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